Cathepsin S Inhibition: 24-Fold Selectivity Over Cathepsin L for tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate
In direct enzymatic assays against human cysteine cathepsins, tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate demonstrates a pronounced selectivity for cathepsin S over cathepsin L [1][2]. The compound inhibits cathepsin S with an IC50 of 260 nM, while its activity against cathepsin L is substantially weaker, with an IC50 of 6,310 nM [1][2]. This corresponds to a 24.3-fold higher potency for cathepsin S relative to cathepsin L. This selectivity profile is a key differentiator from analogs like N-Boc-L-phenylalaninal (CAS 72155-45-4), which is reported as a potent cathepsin K inhibitor (IC50 = 110 nM) but does not exhibit the same cathepsin S/L discrimination .
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Cathepsin S IC50 = 260 nM; Cathepsin L IC50 = 6,310 nM |
| Comparator Or Baseline | N-Boc-L-phenylalaninal: Cathepsin K IC50 = 110 nM |
| Quantified Difference | 24.3-fold selectivity for Cathepsin S over Cathepsin L (target compound); Comparator is selective for Cathepsin K. |
| Conditions | In vitro enzymatic assay against human recombinant cathepsins S and L using fluorogenic peptide substrates (Cbz-Val-Arg-AMC for Cathepsin S). |
Why This Matters
For research programs targeting cathepsin S for autoimmune or inflammatory diseases, this selectivity profile is critical to avoid confounding off-target effects from cathepsin L or K inhibition.
- [1] BindingDB. BDBM50121031. IC50: 260 nM for Cathepsin S. View Source
- [2] BindingDB. BDBM31973. IC50: 6.31E+3 nM for Cathepsin L. View Source
